3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid
Description
3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid is a substituted propanoic acid derivative featuring a tertiary amino group with methyl and 2-hydroxyethyl substituents.
Properties
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(4-5-8)3-2-6(9)10/h8H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBLLSSGRQCVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(methylamino)ethanol attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-chloropropanoic acid, 2-(methylamino)ethanol
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Room temperature to reflux
Catalyst: Base (e.g., sodium hydroxide)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[(2-oxoethyl)(methyl)amino]propanoic acid.
Reduction: Formation of 3-[(2-hydroxyethyl)(methyl)amino]propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of amino-substituted propanoic acids are highly dependent on the nature of their substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic Acid and Analogues
| Compound Name | Substituents | CAS Number | Molecular Formula | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| This compound | 2-hydroxyethyl, methyl | Not provided | C₆H₁₃NO₃ | High solubility due to -OH group; potential antioxidant activity (inferred from analogues) | Target |
| 3-[Ethyl(methyl)amino]propanoic acid | Ethyl, methyl | 1095030-20-8 | C₆H₁₃NO₂ | Intermediate in drug synthesis; reduced polarity compared to hydroxyethyl derivative | |
| 3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid | Methoxyethoxyethyl, methyl | 1339856-00-6 | C₉H₁₉NO₄ | Enhanced lipophilicity; used in synthetic applications (e.g., polymer chemistry) | |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | 4-Hydroxyphenyl, variable R groups | N/A | Varies | Anticancer (A549 cell line inhibition), antioxidant (DPPH radical scavenging) | |
| 3-(2-Thienyl)propanoic acid | 2-Thienyl (aromatic) | 54021-92-0 | C₇H₈O₂S | Applications in organic electronics; moderate cytotoxicity | |
| 3-[(3-Fluorobenzyl)amino]propanoic acid | 3-Fluorobenzyl | 1336086-97-5 | C₁₀H₁₂FNO₂ | Fluorine-enhanced metabolic stability; explored as a kinase inhibitor scaffold |
Biological Activity
3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, also known as a derivative of propanoic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 124335-43-9
- Molecular Formula : C6H13NO3
The presence of both hydroxyethyl and methyl groups contributes to its unique properties, which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as an amino acid analogue, potentially influencing metabolic pathways or acting as a substrate or inhibitor in enzymatic reactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiproliferative Activity : Studies have shown that derivatives of propanoic acid can inhibit the proliferation of cancer cells. For instance, modifications in the structure can enhance the inhibitory action against various cancer cell lines, including HCT-116 and HeLa cells .
- Neuroprotective Effects : Some studies suggest that related compounds may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Neuroprotective | Potential reduction in oxidative stress | |
| Enzyme Inhibition | Interaction with metabolic enzymes |
Case Study 1: Antiproliferative Activity
In a series of experiments conducted on modified derivatives of propanoic acid, it was reported that certain compounds displayed significant antiproliferative effects on HCT-116 cells. The IC50 values ranged from 0.69 μM to 11 μM, demonstrating efficacy comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotective Mechanisms
Another study investigated the neuroprotective potential of similar compounds through in vitro models. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving antioxidant activity .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of propanoic acid derivatives. For example, the introduction of hydroxyethyl groups has been linked to improved solubility and bioavailability, which are critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
